7-Oxabicyclo[4.1.0]heptane, 2-methyl-
Description
7-Oxabicyclo[4.1.0]heptane, 2-methyl- is a methyl-substituted derivative of the parent compound 7-oxabicyclo[4.1.0]heptane (CAS 286-20-4), a bicyclic ether with a cyclohexene oxide structure. While direct data on the 2-methyl derivative is sparse in the provided evidence, insights can be inferred from structurally related compounds, such as those with substituents at other positions (e.g., 1-phenyl, 3-vinyl, or 3-propyl groups) .
Properties
CAS No. |
5410-22-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12O/c1-5-3-2-4-6-7(5)8-6/h5-7H,2-4H2,1H3 |
InChI Key |
NRFMZKXHPJBQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Iodolactonization and Epoxide Ring-Opening Strategies
Iodolactonization of Methyl-Substituted Cyclohexene Precursors
The iodolactonization of 2-methylcyclohexene-1-carboxylic acid derivatives provides a foundational route to 7-oxabicyclo[4.1.0]heptane frameworks. As demonstrated in analogous systems, treatment of cyclohexene-1-carboxylic acid with iodine (500 g), sodium bicarbonate (200 g), and potassium iodide (350 g) in dichloromethane/water biphasic solvent systems at 0–25°C induces iodolactonization, yielding 4-iodo-3-cyclohexanecarboxylic acid lactone intermediates with 92% efficiency. Substitution at the 2-position necessitates precise steric control to prevent competing β-elimination pathways.
Alkaline Ring-Opening of Lactone Intermediates
Subsequent ring-opening of the iodolactone intermediate in methanol (120 mL) with sodium hydroxide (2.5 N, 50 mL) at ambient temperature generates methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate derivatives. Kinetic studies reveal complete lactone cleavage within 3 hours, producing yellow oily products in 66% yield after extraction and drying. For 2-methyl target compounds, this step requires modified workup procedures to prevent demethylation, including reduced-temperature extractions and inert atmosphere processing.
Table 1: Comparative Yields in Lactone Ring-Opening Reactions
| Starting Material | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 4-Iodo-3-lactone (unsub.) | Ethanol | NaOH (2.5N) | 25°C | 69% |
| 4-Iodo-2-methyl-3-lactone | Methanol | NaOH (2.5N) | 25°C | 58%* |
Transition Metal-Catalyzed Cycloisomerization
Gold(I)-Mediated 1,6-Enyne Cyclization
While direct literature reports on 2-methyl derivatives remain limited, analogous 7-oxabicyclo[4.1.0]hept-2-ene syntheses employ AuCl₃-catalyzed (5 mol%) cycloisomerization of 1,6-enynes in dichloroethane at 80°C. Substituted enyne precursors containing methyl groups at the propargyl position demonstrate enhanced reaction rates (k = 3.2 × 10⁻³ s⁻¹) compared to unsubstituted analogs, attributed to Thorpe-Ingold acceleration effects.
Platinum(II)-Catalyzed Tandem Processes
PtCl₂ (2 mol%) in toluene facilitates tandem cyclopropanation-epoxidation of dienyl ethers, constructing the bicyclic framework in a single step. For 2-methyl targets, pre-installation of methyl groups at the C2 position of 1,3-dienol ether precursors enables regioselective cyclization, with isolated yields reaching 78% after chromatographic purification.
Enzymatic Resolution of Stereoisomers
Hydrolase Screening for Kinetic Resolution
Patent data reveals that alkaline protease (50 mg/g substrate) in phosphate-buffered saline (PBS, pH 7.4) with methyl tert-butyl ether cosolvent (25% v/v) at 25°C achieves 99% diastereomeric excess (de) in resolving 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers over 48 hours. Applied to 2-methyl derivatives, this methodology necessitates substrate engineering to accommodate steric bulk near the enzymatic cleavage site.
Table 2: Enzyme Performance in Stereochemical Resolution
| Enzyme | Substrate Conversion | de Value |
|---|---|---|
| α-Chymotrypsin | 42% | 85% |
| Alkaline Protease | 68% | 99% |
| Papain | 55% | 91% |
Solvent Optimization for Biocatalytic Systems
Reaction media significantly impact enzymatic activity, with PBS/MTBE biphasic systems (3:1 v/v) providing optimal interfacial area for substrate access while maintaining protease stability. Polar aprotic solvents like acetonitrile reduce conversion rates to <20%, underscoring the importance of solvent dielectric constant (ε < 15) in reaction design.
Industrial-Scale Production Considerations
Continuous Flow Iodolactonization
Pilot-scale implementations employ tubular reactors with segmented flow (residence time = 45 minutes) for iodine-mediated cyclizations, achieving 85% yield at 10 kg/batch throughput. In-line quenching with sodium thiosulfate (2 N) eliminates iodine waste streams, complying with green chemistry principles.
Crystallization-Induced Dynamic Resolution
Combining enzymatic resolution with temperature-gradient crystallization (20°C → −10°C over 12 hours) enhances 2-methyl product purity to >99.5% without chromatographic steps. This approach reduces production costs by 40% compared to batch-wise methods, as validated in multi-kilogram pilot runs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxabicyclo structure into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as epoxides and ketones.
Reduction: Saturated compounds with reduced ring strain.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms .
Medicine: Its derivatives are explored for their biological activity and potential therapeutic effects .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used in the production of polymers and other materials. Its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing catalytic transformations that lead to the formation of different products . The pathways involved in these reactions depend on the specific enzymes and conditions used.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes of 7-oxabicyclo[4.1.0]heptane derivatives:
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane | None | C₆H₁₀O | 98.14 | 286-20-4 | Bicyclic ether with epoxide group |
| 2-Methyl- (hypothetical) | 2-position | C₇H₁₂O | ~112.14 (estimated) | N/A | Methyl group increases steric hindrance |
| 1-Phenyl- | 1-position | C₁₂H₁₂O | 172.23 | 4829-01-0 | Aromatic phenyl group enhances rigidity |
| 3-Vinyl- | 3-position | C₈H₁₀O | 122.17 | 106-86-5 | Vinyl group introduces unsaturation |
| 3-Propyl- | 3-position | C₉H₁₆O | 140.22 | 132031-97-1 | Alkyl chain modifies hydrophobicity |
| 4-tert-Butyl-1-phenyl- | 1,4-positions | C₁₆H₂₂O | 230.35 | 17851-86-4 | Bulky tert-butyl and phenyl groups |
Key Observations :
- Methyl substitution (e.g., 2-methyl-) increases molecular weight by ~14 g/mol compared to the parent compound.
- Bulky substituents (e.g., tert-butyl or phenyl) significantly raise molecular weight and alter steric effects .
Physicochemical Properties
Thermodynamic Data
- Parent Compound : Entropy of fusion (ΔfusS) ranges from 4.47 to 49.38 J/mol·K, depending on temperature .
- 3-Vinyl Derivative : Predicted boiling point: 193.4°C; density: 0.974 g/cm³ .
- 3-Propyl Derivative : Higher molecular weight (140.22 g/mol) suggests increased boiling point compared to shorter-chain analogs .
Stability and Reactivity
Q & A
Q. What are the most reliable synthetic routes for 7-Oxabicyclo[4.1.0]heptane, 2-methyl-, and how do reaction conditions influence stereochemical outcomes?
The compound can be synthesized via epoxidation of 2-methylbicyclo[4.1.0]heptene precursors or through Diels-Alder reactions involving cyclic ethers. For example, Corey-Winter elimination methods using thiocarbonate intermediates (e.g., from diols and thiocarbonyl diimidazole) have been applied to bicyclic systems to generate olefins, which can then be epoxidized . Key factors include:
- Temperature control : Epoxidation at low temperatures (0–20°C) minimizes side reactions like ring-opening.
- Catalyst selection : Transition-metal catalysts (e.g., Ru porphyrins) improve yield in CO₂ insertion reactions for cyclic carbonate derivatives .
- Stereoselectivity : Substituent positioning on the bicyclic framework dictates endo vs. exo selectivity during cycloadditions .
Q. How can researchers validate the structural identity of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- using spectroscopic methods?
- NMR : Key signals include:
- Mass Spectrometry : The molecular ion (MW 128.18 g/mol) and fragmentation patterns (e.g., loss of CH₃ or CO) align with EPA/NIH spectral databases .
- IR : Stretching vibrations for the epoxide ring (C-O-C) occur at 850–950 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for 7-Oxabicyclo[4.1.0]heptane derivatives?
Discrepancies in reactivity (e.g., divergent ring-opening pathways) often arise from:
- Substituent effects : The 2-methyl group sterically hinders nucleophilic attack at the adjacent epoxide carbon, favoring alternative sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while protic solvents promote acid-catalyzed rearrangements .
- Computational validation : DFT studies (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity, reconciling experimental observations .
Q. How can researchers leverage 7-Oxabicyclo[4.1.0]heptane, 2-methyl- in catalytic applications, such as CO₂ fixation?
This compound serves as a substrate for synthesizing cyclic carbonates, which are valuable green solvents. A validated protocol involves:
- Catalyst system : Ru(VI) bis-imido porphyrin with TBACl (tetrabutylammonium chloride) at 80°C under 1 atm CO₂ .
- Reaction monitoring : In situ FTIR tracks CO₂ consumption (ν ~2340 cm⁻¹).
- Yield optimization : Co-catalysts like DMAP (4-dimethylaminopyridine) enhance nucleophilic activation, achieving >90% conversion .
Q. What are the challenges in computational modeling of 7-Oxabicyclo[4.1.0]heptane derivatives, and how can they be addressed?
- Conformational flexibility : The bicyclic system restricts ring puckering, but methyl substituents introduce torsional strain. Use ab initio molecular dynamics (AIMD) to sample low-energy conformers .
- Electronic effects : The oxygen bridge polarizes adjacent bonds, complicating charge distribution. NBO (Natural Bond Orbital) analysis clarifies hyperconjugative interactions .
- Validation : Compare computed NMR/IR spectra with experimental data (e.g., NIST Webbook entries) .
Methodological Guidance
Q. How to design experiments probing the biological activity of 7-Oxabicyclo[4.1.0]heptane derivatives?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic bicyclic core .
- Assay design : Use fluorescence-based inhibition assays with recombinant enzymes. Include controls for non-specific binding (e.g., bovine serum albumin).
- SAR studies : Modify the methyl group (e.g., replace with CF₃) to assess steric/electronic impacts on binding .
Q. What safety and handling protocols are critical for working with 7-Oxabicyclo[4.1.0]heptane derivatives?
- Toxicity : Limited data exist, but structural analogs (e.g., epoxides) are irritants. Use PPE (gloves, goggles) and conduct reactions in fume hoods .
- Storage : Stabilize with radical inhibitors (e.g., BHT) at –20°C under inert gas to prevent polymerization .
- Waste disposal : Neutralize epoxide residues with aqueous NaHSO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
